SMR000021849

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C24H22N4O5S and its molecular weight is 478.52. The purity is usually 95%.

BenchChem offers high-quality 4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Absorbedor de infrarrojo cercano transparente e incoloro

Antecedentes: Investigadores de la Universidad de Osaka sintetizaron una nueva molécula que es transparente e incolora a la vez que absorbe selectivamente la luz infrarroja cercana (NIR) . Este logro es significativo porque proporciona un enfoque sistemático para el diseño de materiales con propiedades de absorción personalizadas.

Aplicaciones:Reactivo de acoplamiento de Suzuki–Miyaura

Antecedentes: SMR000021849 contiene una porción de benzamida, que puede utilizarse en reacciones de acoplamiento cruzado de Suzuki–Miyaura . Esta reacción se utiliza ampliamente para la formación de enlaces carbono-carbono.

Aplicaciones:Química sintética: Benzoatos halo-sustituidos

Antecedentes: La síntesis del compuesto implica benzoatos halo-sustituidos.

Aplicaciones:En resumen, las propiedades únicas de this compound lo posicionan para aplicaciones interesantes en múltiples dominios científicos. Los investigadores continúan explorando su potencial, y su versatilidad lo convierte en un candidato prometedor para futuras innovaciones. 🌟

Actividad Biológica

The compound 4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This compound possesses a sulfamoyl group, an oxadiazole ring, and a methoxyphenyl substituent, which may contribute to its biological activities. Despite its potential, comprehensive studies detailing its biological activity remain limited.

Structural Characteristics

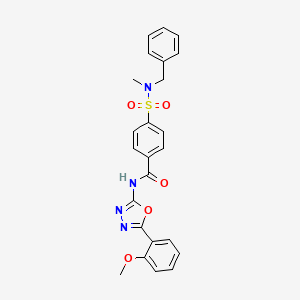

The chemical structure of the compound can be represented as follows:

This structure includes:

- A sulfamoyl group, known for its antibacterial properties.

- An oxadiazole ring, which is often implicated in various biological activities including anti-inflammatory and anticancer effects.

- A methoxyphenyl group that may enhance lipophilicity and biological interactions.

Biological Activity Overview

Currently, there is a lack of specific empirical data regarding the biological activity of 4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide. However, the presence of functional groups suggests potential activities in several areas:

- Antimicrobial Activity : Compounds with sulfamoyl groups have been widely studied for their antibacterial properties. For instance, related compounds have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis .

- Anticancer Potential : The oxadiazole moiety is associated with anticancer activity in various derivatives. Research indicates that oxadiazole-containing compounds can inhibit cancer cell proliferation and induce apoptosis .

- Anti-inflammatory Effects : Some derivatives of benzamide and oxadiazole have demonstrated anti-inflammatory properties in preclinical studies. The combination of these functional groups may enhance such effects .

Case Studies and Research Findings

While direct studies on this specific compound are scarce, related research provides insights into its potential biological activities:

- Antitubercular Agents : A study on substituted benzamide derivatives highlighted several compounds with significant anti-tubercular activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests that similar structures may exhibit comparable efficacy.

- Oxadiazole Derivatives : Research has shown that certain oxadiazole derivatives possess promising anticancer properties. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit cancer cell lines effectively .

Comparative Analysis of Related Compounds

To better understand the potential activity of 4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide, a comparison with related compounds is useful.

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide | Cyclohexyl group | Antibacterial against E. coli |

| 4-(benzyl(methyl)sulfamoyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide | Furan ring | Anticancer activity |

| 4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide | Methoxy group | Antimicrobial activity against S. aureus |

Propiedades

IUPAC Name |

4-[benzyl(methyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O5S/c1-28(16-17-8-4-3-5-9-17)34(30,31)19-14-12-18(13-15-19)22(29)25-24-27-26-23(33-24)20-10-6-7-11-21(20)32-2/h3-15H,16H2,1-2H3,(H,25,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPAJRVOBGCEJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.